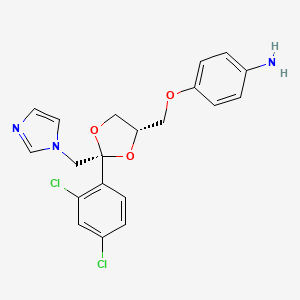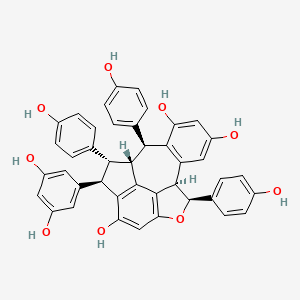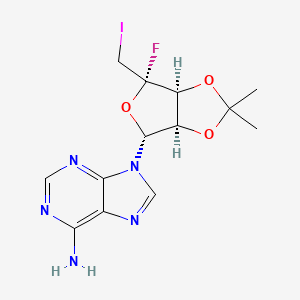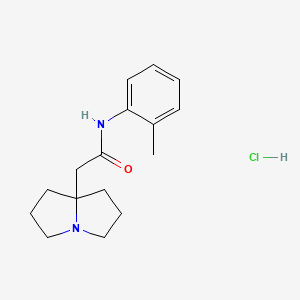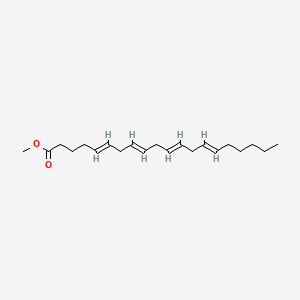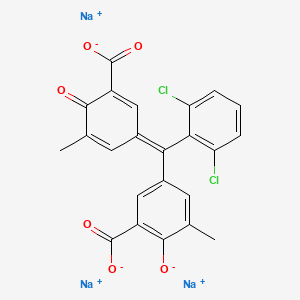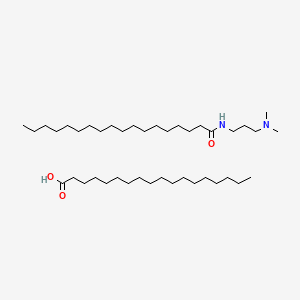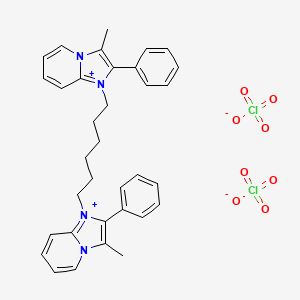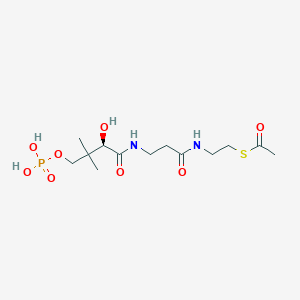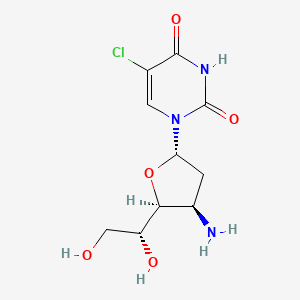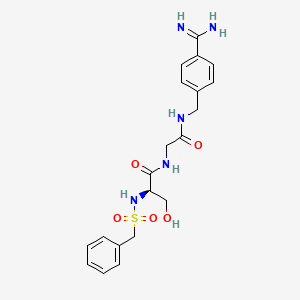
Benzylsulfonylserylglycine amidinobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylsulfonylserylglycine amidinobenzamide is a complex organic compound with the molecular formula C20H25N5O5S. It is characterized by the presence of multiple functional groups, including benzyl, sulfonyl, serine, glycine, and amidinobenzamide moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzylsulfonylserylglycine amidinobenzamide typically involves a multi-step process. The key steps include:
Formation of Benzylsulfonyl Group: The benzylsulfonyl group is introduced through the reaction of benzyl chloride with sodium sulfite under basic conditions.
Peptide Bond Formation: The serine and glycine residues are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Amidinobenzamide Formation: The amidinobenzamide moiety is synthesized by reacting benzamidine with an appropriate benzoyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including SPPS and solution-phase synthesis. The use of automated peptide synthesizers and high-throughput purification methods ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Benzylsulfonylserylglycine amidinobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, amines, and substituted benzyl compounds .
Applications De Recherche Scientifique
Benzylsulfonylserylglycine amidinobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the formulation of skincare products due to its skin conditioning properties
Mécanisme D'action
The mechanism of action of benzylsulfonylserylglycine amidinobenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is achieved through the formation of stable complexes with the active sites of the target molecules. The pathways involved include the modulation of enzyme activity and the disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Benzylsulfonylglycine: Similar in structure but lacks the serine and amidinobenzamide moieties.
Serylbenzamide: Contains the serine and benzamide groups but lacks the sulfonyl and glycine components.
Glycine Amidinobenzamide: Comprises glycine and amidinobenzamide but does not have the benzylsulfonyl and serine groups.
Uniqueness: Benzylsulfonylserylglycine amidinobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
380237-57-0 |
|---|---|
Formule moléculaire |
C20H25N5O5S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(2R)-2-(benzylsulfonylamino)-N-[2-[(4-carbamimidoylphenyl)methylamino]-2-oxoethyl]-3-hydroxypropanamide |
InChI |
InChI=1S/C20H25N5O5S/c21-19(22)16-8-6-14(7-9-16)10-23-18(27)11-24-20(28)17(12-26)25-31(29,30)13-15-4-2-1-3-5-15/h1-9,17,25-26H,10-13H2,(H3,21,22)(H,23,27)(H,24,28)/t17-/m1/s1 |
Clé InChI |
MIDRZAUOYQDRRT-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CS(=O)(=O)N[C@H](CO)C(=O)NCC(=O)NCC2=CC=C(C=C2)C(=N)N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)NC(CO)C(=O)NCC(=O)NCC2=CC=C(C=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


